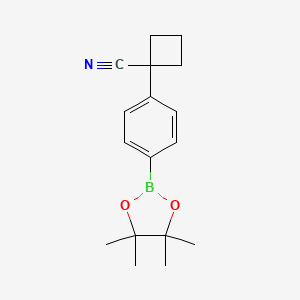![molecular formula C42H28N2 B1510135 9-[3-[3-(3-carbazol-9-ylphenyl)phenyl]phenyl]carbazole CAS No. 1116499-73-0](/img/structure/B1510135.png)
9-[3-[3-(3-carbazol-9-ylphenyl)phenyl]phenyl]carbazole
Overview
Description
3,3’‘-Di(9H-carbazol-9-yl)-1,1’:3’,1’'-terphenyl is a compound that belongs to the class of carbazole derivatives. It is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications. The compound is characterized by the presence of two carbazole units attached to a terphenyl core, which imparts specific electronic and photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’‘-Di(9H-carbazol-9-yl)-1,1’:3’,1’'-terphenyl typically involves the following steps:
Formation of the Terphenyl Core: The terphenyl core can be synthesized through a series of coupling reactions, such as Suzuki or Stille coupling, using appropriate aryl halides and boronic acids or stannanes.
Attachment of Carbazole Units: The carbazole units are then introduced through a nucleophilic substitution reaction. This involves the reaction of the terphenyl core with carbazole derivatives under basic conditions, often using potassium carbonate as a base and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of 3,3’‘-Di(9H-carbazol-9-yl)-1,1’:3’,1’'-terphenyl may involve large-scale coupling reactions using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’‘-Di(9H-carbazol-9-yl)-1,1’:3’,1’'-terphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the carbazole units, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Scientific Research Applications
3,3’‘-Di(9H-carbazol-9-yl)-1,1’:3’,1’'-terphenyl has a wide range of applications in scientific research, including:
Organic Light-Emitting Diodes (OLEDs): The compound is used as a host material in OLEDs due to its excellent electron-transporting properties and high thermal stability.
Photovoltaic Devices: It is employed in the fabrication of organic photovoltaic cells, where it acts as an electron donor material.
Biological Research: The compound is studied for its potential use in bioimaging and as a fluorescent probe due to its strong luminescence.
Material Science: It is used in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism by which 3,3’‘-Di(9H-carbazol-9-yl)-1,1’:3’,1’'-terphenyl exerts its effects is primarily related to its electronic structure. The compound’s carbazole units facilitate electron transport, while the terphenyl core provides structural stability. This combination allows for efficient charge transfer and luminescence, making it suitable for use in electronic and photonic devices .
Comparison with Similar Compounds
Similar Compounds
4,4’‘-Di(9H-carbazol-9-yl)-1,1’3’,1’'-terphenyl: Similar structure but different substitution pattern.
3,3’‘-Di(9H-carbazol-9-yl)-1,1’-biphenyl: Lacks the third phenyl ring, resulting in different electronic properties.
Uniqueness
3,3’‘-Di(9H-carbazol-9-yl)-1,1’:3’,1’'-terphenyl is unique due to its specific substitution pattern, which enhances its electron-transporting capabilities and thermal stability. This makes it particularly valuable in applications requiring high-performance materials, such as OLEDs and photovoltaic devices .
Properties
IUPAC Name |
9-[3-[3-(3-carbazol-9-ylphenyl)phenyl]phenyl]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28N2/c1-5-22-39-35(18-1)36-19-2-6-23-40(36)43(39)33-16-10-14-31(27-33)29-12-9-13-30(26-29)32-15-11-17-34(28-32)44-41-24-7-3-20-37(41)38-21-4-8-25-42(38)44/h1-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYUHVUTGQEAEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=CC=C5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-1H-pyrrolo[2,3-B]pyridine-6-carboxylic acid](/img/structure/B1510057.png)
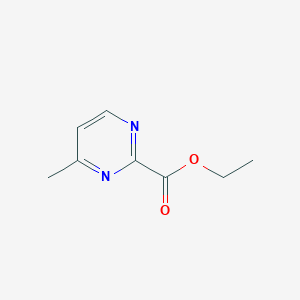
![1,4-Bis(5-bromo-2-thienyl)-2,5-didodecylpyrrolo[3,4-c]pyrrole-3,6(2H,5H)-dione](/img/structure/B1510062.png)

![tert-Butyl 8-ethoxy-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1510074.png)
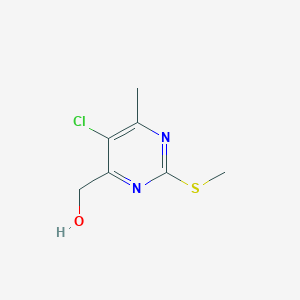
![tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B1510080.png)
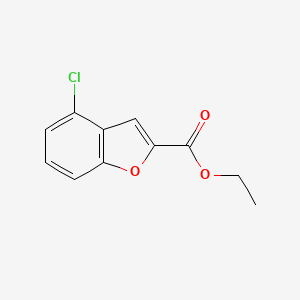
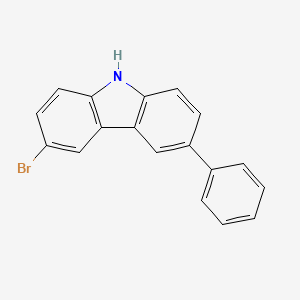


![Boronic acid,b-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-yl]-](/img/structure/B1510093.png)

